molecular formula C22H21N5O2S B3012283 N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251693-23-8

N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B3012283
CAS RN: 1251693-23-8
M. Wt: 419.5
InChI Key: KNVQLZRQYVRILI-UHFFFAOYSA-N
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Description

The compound N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a derivative of triazolo[4,3-a]pyrazine, a heterocyclic compound that has been studied for various pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related triazolo[4,3-a]pyrazine derivatives, which can provide insight into the general class of compounds.

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives, such as the one described in the first paper, involves a multi-step process starting from sodium [14C] cyanide. The preparation described resulted in a radiochemical yield of 26.0% at a specific activity of 3.6 μCi/mg . Although the exact synthesis of this compound is not detailed, the methods used for similar compounds typically involve building the heterocyclic core followed by functionalization at appropriate positions on the ring.

Molecular Structure Analysis

The molecular structure of triazolo[4,3-a]pyrazine derivatives is characterized by a fused triazole and pyrazine ring. The presence of various substituents, such as acetamido, methyl, and propyl groups, can significantly influence the chemical and biological properties of these molecules. The specific molecular interactions and conformational dynamics would depend on the particular substituents present in the N-mesityl derivative .

Chemical Reactions Analysis

The chemical reactivity of triazolo[4,3-a]pyrazine derivatives is influenced by the electron-donating or withdrawing nature of the substituents attached to the heterocyclic core. The compound likely undergoes reactions typical of amides, such as hydrolysis, and may participate in nucleophilic substitution reactions due to the presence of the phenylthio group. The metabolism study in the second paper indicates that related compounds undergo N-deacetylation, hydroxylation of alkyl side chains, and N-methylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo[4,3-a]pyrazine derivatives are not explicitly detailed in the provided papers. However, it can be inferred that these compounds are likely to be solid at room temperature and may exhibit moderate solubility in organic solvents. The pharmacokinetic profile of a related compound suggests good oral absorption, extensive metabolism, and rapid excretion, which could be indicative of the properties of the N-mesityl derivative .

Relevant Case Studies

The second paper provides a case study of the metabolism of a related triazolo[4,3-a]pyrazine compound in animals. It was found to be well absorbed, extensively metabolized, and rapidly excreted, with maximum tissue levels occurring 1.5-2 hours after oral administration in guinea pigs. Six metabolites were identified, indicating complex metabolic pathways that could also be relevant to the N-mesityl derivative .

Scientific Research Applications

Synthesis and Insecticidal Applications

  • Compounds incorporating a thiadiazole moiety, similar in structure to the query compound, have been synthesized and evaluated for their insecticidal activity against Spodoptera littoralis, demonstrating potential applications in agricultural pest control (Fadda et al., 2017).

Anticancer and Antimicrobial Activities

  • Heterocyclic compounds incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety have been synthesized and found to possess both anticancer and antimicrobial activities, indicating potential therapeutic applications (Riyadh et al., 2013).

Coordination Complexes and Antioxidant Activity

  • Pyrazole-acetamide derivatives have been synthesized and used to construct Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, suggesting their potential use in medicinal chemistry for developing antioxidant therapies (Chkirate et al., 2019).

Anticonvulsant Activity

  • Substituted triazolo[4,3-a]pyrazines have been synthesized and tested for anticonvulsant activity, revealing that certain compounds within this class exhibit potent activity against seizures in rats. This research suggests the potential of such compounds in developing new anticonvulsant drugs (Kelley et al., 1995).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some triazolopyrazines have been found to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its potential biological activities, and development of its applications in various fields .

properties

IUPAC Name

2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-14-11-15(2)19(16(3)12-14)24-18(28)13-27-22(29)26-10-9-23-21(20(26)25-27)30-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVQLZRQYVRILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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